镁,二乙基-

描述

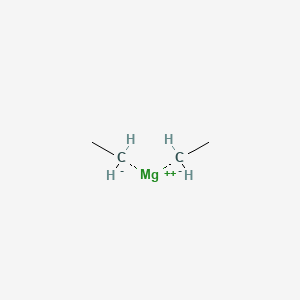

“Magnesium, diethyl-” or Dimethylmagnesium is an organomagnesium compound . It is a white pyrophoric solid and is used in the synthesis of organometallic compounds . It is prepared by adding dioxane to a solution of methylmagnesium halide . Dimethylmagnesium can also be prepared by combining dimethylmercury and magnesium .

Synthesis Analysis

The general procedure for the preparation of dimethylmagnesium was discovered by Victor Grignard in 1900 and involved the direct reaction of magnesium with organohalides . When the reaction is performed in diethyl ether or THF and in the absence of air and moisture, the compounds are reasonably stable .

Molecular Structure Analysis

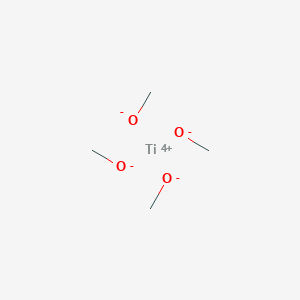

The structure of dimethylmagnesium has been determined by X-ray crystallography . The material is a polymer with the same connectivity as silicon disulfide, featuring tetrahedral magnesium centers, each surrounded by bridging methyl groups .

Chemical Reactions Analysis

Magnesium is a cofactor for at least 300 enzymes and is important for several functions in the body with some key processes identified . Enzymes that rely on magnesium to operate help produce energy through oxidative phosphorylation, glycolysis, and ATP metabolism .

Physical And Chemical Properties Analysis

Magnesium has a silvery white appearance . Among all the structural metals, magnesium is the lightest . Its boiling point is 1090ºC or 1994ºF . The metal displays a very good conductivity of heat and electricity .

科学研究应用

镁和免疫系统

镁在免疫系统中发挥着至关重要的作用,包括非特异性和特异性免疫反应。它对于免疫细胞的正常功能至关重要,并参与炎症调节和细胞凋亡。这种微量营养素与免疫系统的相互作用在特定人群中尤为明显,包括运动员和老年人,需要平衡的镁稳态才能获得最佳健康 (Tam et al., 2003).

镁在健康和疾病中

镁是一种必需离子,参与超过 600 种酶促反应,包括能量代谢和蛋白质合成。它对大脑、心脏和肌肉健康至关重要。镁补充剂已显示出对先兆子痫、偏头痛、抑郁症、冠状动脉疾病和哮喘等疾病有益。镁在调节体内平衡中的作用及其在导致低镁血症的疾病中的影响非常重要 (de Baaij et al., 2015).

镁在临床医疗中的应用

镁缺乏很普遍,会导致各种健康问题。作为许多代谢途径中的辅助因子,它的充足性对于生化过程是必要的。镁补充剂用于预防和治疗多种疾病,包括偏头痛、代谢综合征和心律失常,这证明了它的治疗多功能性 (Schwalfenberg & Genuis, 2017).

镁合金在骨科应用中的应用

镁合金已成为骨科中很有前途的材料,与传统植入物材料(如不锈钢和钛)相比具有优势。这些合金已通过合金化和加工技术进行了定制,以增强其机械和降解性能,使其适用于骨科植入物 (Radha & Sreekanth, 2017).

膳食镁和心血管疾病

研究表明镁摄入量与心血管疾病之间存在反比关系。高镁摄入量与较低的心血管危险因素和疾病相关,突出了其在心血管健康中的预防作用 (Rosique-Esteban et al., 2018).

镁和运动表现

镁通过影响肌肉中的葡萄糖利用和减少乳酸堆积来影响运动表现。它与改善肌肉性能和功能指标有关,特别是在老年人中,这强调了它在体育活动和肌肉健康中的作用 (Zhang et al., 2017).

可生物降解镁植入物的腐蚀

对可生物降解镁植入物(尤其是在骨科中)的研究突出了了解其腐蚀行为的重要性。已经开发出各种体外方法来评估镁及其合金的生物降解行为,这对它们在医学应用中的安全有效使用至关重要 (Kirkland et al., 2012).

镁在生物医学应用中的应用

镁作为可降解生物材料的历史可以追溯到 19 世纪末。由于技术的进步,可以更好地控制其腐蚀,它在生物医学应用中的作用,尤其是在血管和骨科领域,得到了重新激发。镁基生物材料因其在医学应用中的潜力而被探索 (Walker et al., 2014).

镁的治疗用途

镁的治疗作用跨越各种医疗条件。它已显示出治疗子痫、心律失常、严重哮喘和偏头痛的有效性。它在降低代谢综合征风险和改善葡萄糖和胰岛素代谢中的潜力突出了其广泛的治疗应用 (Guerrera et al., 2009).

安全和危害

Magnesium is classified as an alkaline earth metal and has 2 hydration shells . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may be corrosive to metals . It is recommended to avoid inhalation of dusts, avoid substance contact, ensure adequate ventilation, keep away from heat and sources of ignition .

未来方向

Magnesium, with its lightweight and versatile properties, presents significant opportunities for innovation and advancement in different sectors . Its use in creating lightweight yet strong components can lead to advancements in vehicle efficiency, aerospace technology, and various manufacturing processes . The use of magnesium in cars, airplanes, trains, and other transportation vehicles can contribute to fuel efficiency and reduced emissions .

属性

IUPAC Name |

magnesium;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Mg/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPASUVGCQPFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].C[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060318 | |

| Record name | Magnesium, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, diethyl- | |

CAS RN |

557-18-6 | |

| Record name | Diethylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE3B0ORY4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)

![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)

![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)